1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the copper-catalyzed click reaction of azides with alkynes, a widely used method for preparing 1,2,3-triazole derivatives . This reaction is known for its efficiency and high yield under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes controlling the temperature, pressure, and concentration of reactants to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
1H-Benzotriazole: A related compound with similar structural features but different functional groups.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another triazole derivative with distinct chemical properties.
Uniqueness: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity . This makes it particularly valuable in applications requiring high-performance materials and specific biological activities.
Properties
Molecular Formula |
C8H4F3N3O |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
1-(benzotriazol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-12-5-3-1-2-4-6(5)13-14/h1-4H |
InChI Key |
XZPLGUXHTURPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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